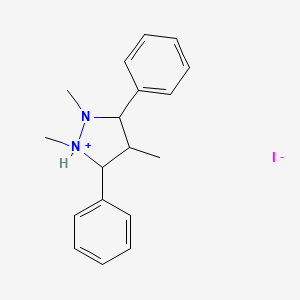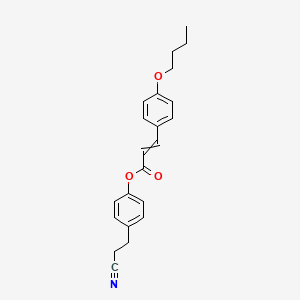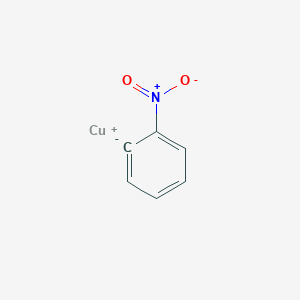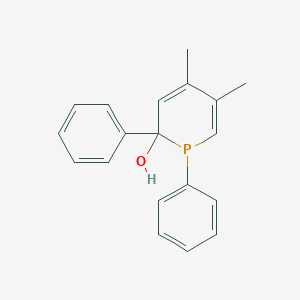
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide is an organic compound with the molecular formula C18H23IN2 It is a derivative of pyrazolidine, characterized by the presence of three methyl groups and two phenyl groups attached to the pyrazolidine ring, along with an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide typically involves the reaction of 1,2,4-trimethyl-3,5-diphenylpyrazolidine with iodine or an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{1,2,4-Trimethyl-3,5-diphenylpyrazolidine} + \text{Iodine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethyl-pyrazin-1-ium iodide: Similar in structure but with different substitution patterns.
1,2,3-Trimethyl-2H-pyrazol-1-ium iodide: Another related compound with variations in the pyrazolidine ring.
1,2-Diphenylpyrazolidin-4-ol: A derivative with different functional groups.
Uniqueness
1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
59359-55-6 |
|---|---|
Formule moléculaire |
C18H23IN2 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
1,2,4-trimethyl-3,5-diphenylpyrazolidin-1-ium;iodide |
InChI |
InChI=1S/C18H22N2.HI/c1-14-17(15-10-6-4-7-11-15)19(2)20(3)18(14)16-12-8-5-9-13-16;/h4-14,17-18H,1-3H3;1H |
Clé InChI |
FUFLTMUBZWABGP-UHFFFAOYSA-N |
SMILES canonique |
CC1C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)


![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)







